N-(Methyl-d3)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methyl-d3)-1-propanamine is a deuterated amine compound, where the hydrogen atoms in the methyl group are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Methyl-d3)-1-propanamine can be synthesized through several methods. One common approach involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to produce methyl-d3-amine . Another method involves the reaction of N-(1,1,1-trideuteriomethyl)phthalimide with acids to form salts of methyl-d3-amine .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
N-(Methyl-d3)-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce simpler amine derivatives.
Scientific Research Applications
N-(Methyl-d3)-1-propanamine has a wide range of applications in scientific research:
Chemistry: It is used as a deuterated reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways involving amines.
Industry: this compound is used in the production of specialty chemicals and materials with unique isotopic properties.
Mechanism of Action
The mechanism of action of N-(Methyl-d3)-1-propanamine involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of biochemical reactions due to the kinetic isotope effect, leading to altered metabolic pathways and improved stability of deuterated drugs .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Methyl-d3)-1-propanamine include:
Methyl-d3-amine: A simpler deuterated amine with similar isotopic properties.
N-(Methyl-d3)-2-propanamine: A structural isomer with different chemical and physical properties.
Uniqueness
This compound is unique due to its specific isotopic composition and the position of the deuterium atoms. This uniqueness makes it valuable in studies requiring precise isotopic labeling and in the synthesis of deuterated drugs with enhanced properties.
Properties
Molecular Formula |
C4H11N |
---|---|
Molecular Weight |
76.16 g/mol |
IUPAC Name |
N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C4H11N/c1-3-4-5-2/h5H,3-4H2,1-2H3/i2D3 |
InChI Key |
GVWISOJSERXQBM-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC |
Canonical SMILES |
CCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.